4-Methoxyphenyl 4-fluorobenzenesulfonate
Description
4-Methoxyphenyl 4-fluorobenzenesulfonate is an aryl sulfonate ester characterized by a methoxy group (-OCH₃) at the para position of the phenyl ring and a 4-fluorobenzenesulfonate moiety. This compound is structurally significant due to the electron-donating methoxy group and electron-withdrawing fluorine substituent, which influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C13H11FO4S |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C13H11FO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3 |
InChI Key |
HTHDRBATKQIQKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Methoxyphenyl 4-fluorobenzenesulfonate with structurally related aryl sulfonate esters, emphasizing substituent effects, molecular properties, and biological activities:
Key Observations:
Fluorine (-F): Reduces metabolic degradation and increases bioavailability. In urease inhibitors, 4-fluorophenyl analogs (e.g., compound 5c) exhibit IC₅₀ = 6.93 μM, slightly less potent than 4-methoxy derivatives (IC₅₀ = 5.91 μM) . Chlorine (-Cl) and Bromine (-Br): Increase molecular weight and steric hindrance, often reducing enzymatic binding efficiency compared to -F or -OCH₃ .
Electronic and Steric Considerations :
- The para-methoxy group donates electrons via resonance, activating the phenyl ring toward electrophilic substitution, while the 4-fluorobenzenesulfonate withdraws electrons, creating a polarized sulfonate ester bond. This duality may enhance reactivity in nucleophilic displacement reactions .
- Steric bulk from substituents like bromine or methyl groups (e.g., 4-methylbenzenesulfonate in ) can hinder interactions with enzyme active sites, as observed in reduced urease inhibition for 4-chlorophenyl vs. 4-methoxyphenyl derivatives .
Synthetic Utility: Analogs like 4-cyanophenyl tosylates () are synthesized via nucleophilic aromatic substitution, highlighting the versatility of sulfonate esters in constructing complex scaffolds. The methoxy group’s directing effects could similarly facilitate regioselective functionalization in the target compound .
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